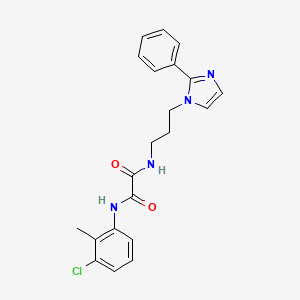

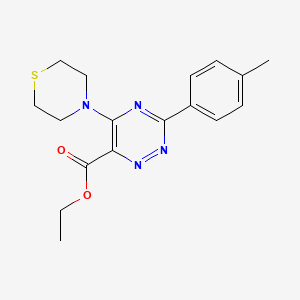

![molecular formula C24H26N2O3 B3014297 5-[(4-Methylphenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one CAS No. 898418-28-5](/img/structure/B3014297.png)

5-[(4-Methylphenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "5-[(4-Methylphenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one" is a complex organic molecule that likely exhibits interesting chemical and physical properties due to its structural features. It contains a pyran-4-one core, which is a common motif in various bioactive compounds, and is substituted with a phenylpiperazine and a methylphenylmethoxy group. These substituents are known to influence the biological activity and physicochemical properties of the molecules they are part of.

Synthesis Analysis

The synthesis of related pyran-4-one derivatives can be achieved through various methods. For instance, the treatment of 4-ethoxymethylene-2-phenyl-5(4H)-oxazolone with activated methylene compounds under acidic or basic conditions can lead to 2H-pyran-2-ones and fused pyran-2-ones . Additionally, the reaction of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxyl chloride with anesthesin followed by hydrolysis has been used to afford a carboxylic acid derivative, which can be further acylated to yield diamides . These methods could potentially be adapted for the synthesis of the target compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to the target molecule has been elucidated using spectroscopic techniques and single-crystal X-ray analysis . For example, the structure of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its methyl ester was determined to feature hydrogen-bonded dimers and weak C-H...A interactions . Such structural analyses are crucial for confirming the identity of complex organic molecules and understanding their potential intermolecular interactions.

Chemical Reactions Analysis

The chemical reactivity of pyrazole and pyran derivatives is influenced by their functional groups and the electronic nature of their substituents. Polarographic studies have shown that compounds with azo groups can undergo multi-electron reduction processes in various protonation states . These findings suggest that the electrochemical behavior of the target compound could also be interesting, considering its structural complexity and the presence of multiple potential redox-active sites.

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound can be inferred from related structures. For instance, the presence of methoxy and phenyl groups can affect the solubility, melting point, and stability of the compound . The intramolecular and intermolecular hydrogen bonding, as seen in similar compounds, can also influence the compound's crystal packing and solid-state properties . Understanding these properties is essential for the practical application of the compound in various fields, such as pharmaceuticals or materials science.

科学的研究の応用

Corrosion Inhibition

Compounds similar to "5-[(4-Methylphenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one" have been investigated for their corrosion inhibition properties. For example, pyranopyrazole derivatives have been studied as inhibitors for mild steel corrosion in acidic environments. These studies reveal that such compounds can significantly increase corrosion resistance, highlighting their potential application in protecting metals from corrosion in industrial settings (Yadav et al., 2016).

Synthetic Utility

The synthetic utility of pyran and pyrazole derivatives is well-documented. Such compounds serve as key intermediates in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. For instance, pyran-2-one derivatives have been used as synthons for the preparation of various organic compounds, demonstrating the versatility of these frameworks in organic synthesis (Ram & Goel, 1996).

Antiproliferative Activity

Certain pyrazole derivatives exhibit significant antiproliferative activity against cancer cell lines. This suggests that structurally related compounds, such as "this compound," could be explored for their potential anticancer properties. Studies on pyrazole-beta-diketone dihalotin(IV) compounds have shown promising results in this regard, indicating the potential of such molecules in the development of new anticancer agents (Pettinari et al., 2006).

Electrochemical Applications

Derivatives of pyran and pyrazole have also been studied for their electrochemical applications, including as components in electrochromic materials. These compounds can undergo reversible electrochemical reactions, making them suitable for use in devices that change color in response to electrical stimuli. This area of research suggests the potential application of "this compound" in the development of new electrochromic materials and devices (Zhao et al., 2014).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

5-[(4-methylphenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O3/c1-19-7-9-20(10-8-19)17-29-24-18-28-22(15-23(24)27)16-25-11-13-26(14-12-25)21-5-3-2-4-6-21/h2-10,15,18H,11-14,16-17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJWLDIOEXQVKDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxan-4-yl)propanoic acid](/img/structure/B3014217.png)

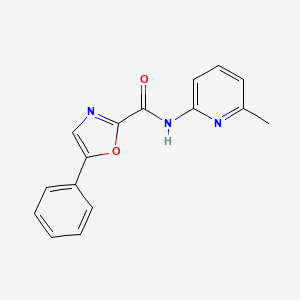

![3-(1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]pyrazine-2-carboxamide](/img/structure/B3014218.png)

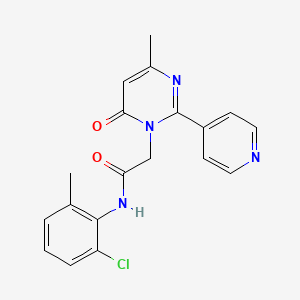

![2-chloro-8-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]quinoline-3-carboxamide](/img/structure/B3014219.png)

![tert-butyl N-{[(3,4,5-trimethoxyphenyl)carbamoyl]methyl}carbamate](/img/structure/B3014228.png)

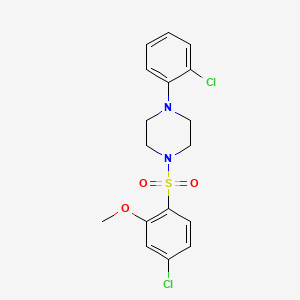

![Methyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B3014229.png)

![N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide](/img/structure/B3014230.png)

![1-[(4-Chlorophenyl)methyl]-3-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea](/img/structure/B3014234.png)